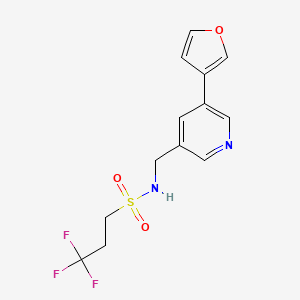

3,3,3-trifluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3,3-trifluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a complex organic compound characterized by the presence of trifluoromethyl, furan, pyridine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

3,3,3-trifluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

3,3,3-trifluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide: shares similarities with other trifluoromethylated compounds, such as trifluoromethylpyridines and trifluoromethylfurans.

Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are widely used in medicinal chemistry for their biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the furan and pyridine rings contribute to its reactivity and potential biological activities .

Biological Activity

3,3,3-Trifluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide (TFPPS) is a sulfonamide compound characterized by its unique trifluoromethyl group, furan ring, and pyridine ring. Its structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry, particularly for drug discovery and development.

Chemical Structure and Properties

TFPPS has the following chemical formula: C13H13F3N2O3S with a molecular weight of 334.32 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may facilitate cellular uptake and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃F₃N₂O₃S |

| Molecular Weight | 334.32 g/mol |

| CAS Number | 2034613-73-3 |

| Synthetic Methods | Suzuki–Miyaura coupling |

The biological activity of TFPPS is likely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions, while the furan and pyridine rings can participate in hydrogen bonding and π-π interactions. This molecular interaction profile suggests potential roles in modulating enzymatic activities and signaling pathways.

Anticancer Activity

Research has indicated that TFPPS exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, studies on MKN-45 gastric cancer cells revealed significant reductions in cell viability upon treatment with TFPPS, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

TFPPS has been investigated for its anti-inflammatory effects. It has been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models stimulated by lipopolysaccharides (LPS). This suggests that TFPPS may act through pathways involving PPARγ activation, leading to the suppression of inflammatory responses .

Antimicrobial Activity

The compound's biological profile also includes antimicrobial activity. Preliminary studies suggest that TFPPS can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in infectious disease treatments .

Case Studies

- Anticancer Efficacy : A study assessing the effects of TFPPS on gastric cancer cells demonstrated that treatment led to a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic applications.

- Inflammation Model : In a model using LPS-stimulated macrophages, TFPPS administration resulted in a significant reduction in TNF-α secretion compared to controls. This was corroborated by Western blot analyses confirming decreased NF-kB activation .

Properties

IUPAC Name |

3,3,3-trifluoro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O3S/c14-13(15,16)2-4-22(19,20)18-7-10-5-12(8-17-6-10)11-1-3-21-9-11/h1,3,5-6,8-9,18H,2,4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAVTBUZMLWIKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CN=CC(=C2)CNS(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.